N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-L-isoleucine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-L-isoleucine typically involves the reaction of L-isoleucine with 2-(methanesulfonyl)ethanol in the presence of a coupling agent. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using larger reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-L-isoleucine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methanesulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a common reducing agent used for this compound.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or sodium methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-L-isoleucine has various applications in scientific research, including:
Chemistry: Used as a building block in peptide synthesis and as a reagent in organic synthesis.
Biology: Studied for its potential role in protein modification and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-L-isoleucine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme structure. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
N-{[(2S,3S)-3-(Ethoxycarbonyl)-2-oxiranyl]carbonyl}-L-threonyl-L-isoleucine: Another peptide compound with similar structural features.
L-Isoleucine, N-[[2-(methylsulfonyl)ethoxy]carbonyl]-: A closely related compound with similar chemical properties.
Uniqueness
N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-L-isoleucine is unique due to its specific methanesulfonyl group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
57849-60-2 |
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Molecular Formula |
C10H19NO6S |
Molecular Weight |
281.33 g/mol |
IUPAC Name |
(2S,3S)-3-methyl-2-(2-methylsulfonylethoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C10H19NO6S/c1-4-7(2)8(9(12)13)11-10(14)17-5-6-18(3,15)16/h7-8H,4-6H2,1-3H3,(H,11,14)(H,12,13)/t7-,8-/m0/s1 |
InChI Key |
KCHFHZDXERVESA-YUMQZZPRSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)OCCS(=O)(=O)C |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)OCCS(=O)(=O)C |
Origin of Product |
United States |
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